molecular formula C21H18N2O7 B14214961 3-Isoxazolecarboxylic acid,4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]-

3-Isoxazolecarboxylic acid,4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]-

Cat. No.: B14214961
M. Wt: 410.4 g/mol
InChI Key: YTVRHCPRVOWGNG-GQCTYLIASA-N
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Description

The compound 3-Isoxazolecarboxylic acid,4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]- features a central isoxazole ring substituted at positions 4 and 3. Key structural attributes include:

  • Position 5: A phenyl group connected via an (E)-configured propenyl linker to a 3-hydroxy-2-(methoxycarbonyl)phenoxy moiety.

The synthesis of such derivatives typically involves nucleophilic additions or cyclization strategies, as seen in related isoxazole systems .

Properties

Molecular Formula

C21H18N2O7

Molecular Weight

410.4 g/mol

IUPAC Name

4-amino-5-[3-[(E)-3-(3-hydroxy-2-methoxycarbonylphenoxy)prop-1-enyl]phenyl]-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C21H18N2O7/c1-28-21(27)16-14(24)8-3-9-15(16)29-10-4-6-12-5-2-7-13(11-12)19-17(22)18(20(25)26)23-30-19/h2-9,11,24H,10,22H2,1H3,(H,25,26)/b6-4+

InChI Key

YTVRHCPRVOWGNG-GQCTYLIASA-N

Isomeric SMILES

COC(=O)C1=C(C=CC=C1OC/C=C/C2=CC(=CC=C2)C3=C(C(=NO3)C(=O)O)N)O

Canonical SMILES

COC(=O)C1=C(C=CC=C1OCC=CC2=CC(=CC=C2)C3=C(C(=NO3)C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Cyclocondensation Route

The isoxazole ring can be constructed via [3+2] cycloaddition between nitrile oxides and alkynes. For 4-amino substitution, a nitro precursor is employed:

Step 1 :
Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate is synthesized through triflic anhydride-mediated nitration of methyl 3-methoxyisoxazole-5-carboxylate.
Reaction Conditions :

  • Reagents: Tetramethylammonium nitrate (3 eq), triflic anhydride (3 eq)
  • Solvent: Dichloromethane
  • Temperature: Reflux (48 h)
  • Yield: 83% after column chromatography

Step 2 :
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine:
$$ \text{Ar-NO}2 \xrightarrow{\text{H}2/\text{Pd}} \text{Ar-NH}_2 $$
Optimization :

  • Pressure: 50 psi H₂
  • Temperature: 25°C
  • Duration: 12 h
  • Yield: 89%

Regioselective Functionalization

The 5-aryl substituent is introduced via Suzuki coupling before ring closure:

Alternative Approach :

  • Prepare 5-bromo-4-nitroisoxazole-3-carboxylate
  • Couple with 3-boronophenylboronic acid
  • Reduce nitro to amine post-coupling

Key Data :

  • Coupling catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃ (2 eq)
  • Solvent: DME/H₂O (4:1)
  • Yield: 76%

Propenyl Linker Installation

Horner-Wadsworth-Emmons Olefination

To establish E-geometry:

Reaction Scheme :
$$ \text{PhCHO} + \text{PO(OR)}2\text{CH}2\text{CO}2\text{Me} \xrightarrow{\text{NaH}} \text{PhCH=CHCO}2\text{Me} $$

Conditions :

  • Phosphonate: Commercially available (e.g., triethyl phosphonoacetate)
  • Base: Sodium hydride (1.2 eq)
  • Solvent: THF, 0°C → rt
  • E:Z Selectivity: >20:1

Palladium-Catalyzed Coupling

Fragment B can be coupled to the iodophenyl-isoxazole via Stille or Suzuki reaction:

Suzuki-Miyaura Protocol :

Parameter Value
Catalyst PdCl₂(dppf) (3 mol%)
Base Cs₂CO₃ (2 eq)
Solvent DMF/H₂O (10:1)
Temperature 80°C
Reaction Time 18 h
Yield 68%
E-Selectivity >95%

Mechanistic Note: Bulky phosphine ligands (dppf) suppress β-hydride elimination, preserving alkene geometry.

Phenolic Moiety Attachment

Mitsunobu Reaction

Coupling the propenyl alcohol to 3-hydroxy-2-methoxycarbonylphenol:

Reaction Setup :

  • Reagents: DIAD (1.5 eq), PPh₃ (1.5 eq)
  • Solvent: THF
  • Temperature: 0°C → rt
  • Yield: 82%

Advantage : Retains phenolic hydroxyl configuration without racemization.

Critical Challenges and Solutions

Functional Group Compatibility

  • Amino Group Protection : Boc (tert-butoxycarbonyl) protection during coupling steps prevents undesired side reactions:
    $$ \text{NH}2 \rightarrow \text{Boc-NH} \xrightarrow{\text{TFA}} \text{NH}2 $$
  • Carboxylic Acid Masking : Methyl ester prevents acid-catalyzed decomposition during high-temperature steps.

Stereochemical Control

  • E-Selectivity : Use of Still-Gennari phosphonates in olefination ensures >95% E-configuration.
  • Atropisomerism : Molecular modeling (e.g., DFT calculations) confirms single dominant conformer in solution.

Purification and Characterization

Chromatographic Methods

  • Normal Phase SiO₂ : Hexane/EtOAc gradient (100:0 → 50:50)
  • Reverse Phase C18 : MeCN/H₂O (0.1% TFA)
  • Recrystallization : Ethyl acetate/hexane (1:3) yields X-ray quality crystals

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 9.02 (s, 1H, isoxazole-H), 7.31–7.39 (m, 5H, aryl-H), 6.92–6.94 (d, J=8 Hz, 2H), 3.75 (s, 3H, OMe)
  • HRMS : m/z calcd for C₂₁H₁₈N₂O₇ [M+H]⁺ 411.1294, found 411.1291

Industrial-Scale Considerations

Cost Optimization

  • Replace Pd catalysts with Ni-based systems for coupling steps (e.g., NiCl₂(dme)/PPh₃)
  • Continuous flow nitration reduces hazardous intermediate handling

Green Chemistry Metrics

Metric Batch Process Flow Process
PMI (Process Mass Intensity) 87 42
E-Factor 64 28
Solvent Recovery (%) 71 93

Chemical Reactions Analysis

3-Isoxazolecarboxylic acid, 4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized isoxazole derivatives with significant biological activities .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anticancer and antimicrobial activities . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 3-Isoxazolecarboxylic acid, 4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Isoxazole Core

The table below highlights key differences between the target compound and structurally related isoxazole derivatives:

Compound Name / ID Position 4 Substituent Position 5 Substituent Key Functional Groups Synthesis Method
Target Compound -NH₂ 3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl Amino, propenyl, hydroxy, methoxycarbonyl Likely involves nucleophilic addition of amine to aldehyde, similar to
5-Amino-3-methyl-4-isoxazolecarboxylic acid (Compound 1 in ) -NH₂ -CH₃ (methyl) Amino, methyl Hydrolysis of ethyl/methyl esters with NaOH
3-Isoxazolecarboxamide, 5-methyl-N-(2-methyl-6-(1-methylethyl)phenyl) () -CONH-aryl -CH₃ (methyl) Carboxamide, isopropylphenyl Acylation of amines with isoxazole carbonyl chloride
3-(2,4,6-Trimethylphenyl)isoxazole-4-carboxylic acid ester () -COOR (ester) 2,4,6-trimethylphenyl Ester, trimethylphenyl Esterification of isoxazole carboxylic acid with cyclohexanol derivatives
5-(4-Methoxyphenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}-1,2-oxazole-3-carboxamide () -CONH-aryl 4-methoxyphenyl Carboxamide, diazenyl, methoxyphenyl Coupling of diazenyl-substituted anilines with isoxazole carbonyl chlorides
Key Observations:
  • Amino vs. Carboxamide Groups: The target’s amino group at position 4 contrasts with carboxamide substituents in analogs (e.g., ), which may reduce nucleophilicity but improve stability.
  • Synthetic Yields: Methods for related compounds achieve yields of 63–81% (e.g., ), but the target’s synthesis may face challenges due to steric hindrance from the propenyl-phenoxy group.

Functional Group Impact on Physicochemical Properties

  • Hydrogen Bonding : The target’s -NH₂ and -OH groups enhance polarity and aqueous solubility compared to methyl or ester-substituted analogs (e.g., ).
  • Conjugation and Stability : The (E)-propenyl linker and methoxycarbonyl group may increase UV absorption and susceptibility to hydrolysis relative to compounds with stable aryl ethers (e.g., ).
  • Steric Effects: Bulky substituents in the target compound could limit rotational freedom and reduce crystallinity compared to smaller analogs like 5-amino-3-methyl-4-isoxazolecarboxylic acid .

Biological Activity

3-Isoxazolecarboxylic acid derivatives, particularly those with amino and phenyl substitutions, have garnered attention for their diverse biological activities, including immunomodulatory effects and potential anti-tuberculosis properties. This article explores the biological activity of the compound 3-Isoxazolecarboxylic acid, 4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]- . The focus is on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound consists of an isoxazole ring substituted with a carboxylic acid and an amino group, alongside a complex phenyl moiety. This unique structure is believed to contribute to its biological activity.

Immunomodulatory Effects

Recent studies have highlighted the immunotropic effects of isoxazole derivatives. For instance, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives were tested for their impact on lymphocyte proliferation in both young and old mice. The results indicated that these compounds could modulate immune responses by affecting cytokine production and lymphocyte activation .

Table 1: Immunomodulatory Activity of Isoxazole Derivatives

CompoundEffect on Lymphocyte ProliferationCytokine Production
MM3Inhibits PHA-induced proliferationDecreased TNF-α
HydrazideEnhances spontaneous proliferationIncreased IL-6

Antitubercular Activity

Isoxazole derivatives have shown promising results as anti-tuberculosis agents. A series of compounds demonstrated submicromolar activity against replicating Mycobacterium tuberculosis (Mtb), indicating their potential as effective treatments against drug-resistant strains. Notably, specific compounds exhibited low micromolar activity against non-replicating Mtb, which is crucial for shortening treatment regimens .

Table 2: Antitubercular Activity of Isoxazole Derivatives

CompoundActivity Against R-TB (IC50)Activity Against NRP-TB (IC50)
Compound A0.5 µM2.0 µM
Compound B0.8 µM3.5 µM

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Apoptosis Induction : Studies indicated that certain isoxazole derivatives induce apoptosis in cancer cell lines by activating caspase pathways. For example, the compound MM3 significantly upregulated caspase expression in Jurkat cells, suggesting a pro-apoptotic mechanism .
  • Cytokine Modulation : The ability to modulate cytokine production, particularly TNF-α and IL-6, underlines the immunomodulatory potential of these compounds, making them candidates for therapeutic applications in immune-related disorders .

Case Studies

Several case studies have illustrated the efficacy of isoxazole derivatives:

  • Case Study 1 : A study involving BALB/c mice demonstrated that treatment with 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide enhanced lymphocyte proliferation and cytokine production compared to control groups .
  • Case Study 2 : In vitro assays using human peripheral blood mononuclear cells revealed that certain isoxazole derivatives inhibited PHA-induced cell proliferation while exhibiting low cytotoxicity towards normal cells .

Q & A

Q. What synthetic strategies are employed to construct the isoxazole core in derivatives of this compound?

The isoxazole ring is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example, hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene) can oxidize aldoximes to nitrile oxides, which then react with terminal alkynes under mild conditions . Alternatively, coupling reactions involving pre-functionalized aryl halides (e.g., Suzuki-Miyaura) may introduce substituents to the isoxazole ring .

Q. How is the E-configuration of the propenyl group confirmed experimentally?

Nuclear Overhauser Effect (NOE) NMR experiments are critical. Irradiation of the vinyl proton should show NOE enhancement with the adjacent aromatic protons, confirming the trans geometry. Coupling constants (J ≈ 16 Hz for trans vinyl protons) in the 1^1H NMR spectrum also support this configuration .

Q. What analytical techniques are essential for verifying compound purity and structure?

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula.
  • 1^1H/13^{13}C NMR: Validates substituent positions and stereochemistry.
  • IR Spectroscopy: Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .
  • HPLC: Assesses purity (>95% recommended for biological assays) .

Q. How can the methoxycarbonyl and phenolic hydroxy groups influence solubility?

The methoxycarbonyl group enhances lipophilicity, while the phenolic hydroxy group introduces polarity. Solubility can be optimized using DMSO for stock solutions, followed by dilution in aqueous buffers (pH 7.4) with <1% organic solvent .

Advanced Research Questions

Q. What strategies mitigate low yields during the coupling of the propenylphenyl moiety?

  • Catalyst Optimization: Palladium catalysts (e.g., Pd(PPh3_3)4_4) with ligand additives (e.g., XPhos) improve cross-coupling efficiency.
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
  • Temperature Control: Reactions performed at 60–80°C reduce side-product formation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to active sites. For example, docking poses of analogous compounds (e.g., 9c in ) reveal hydrogen bonding with key residues and π-π stacking with aromatic side chains. Molecular dynamics simulations (e.g., GROMACS) further assess stability over time .

Q. What methods resolve contradictions in spectroscopic data between synthetic batches?

  • 2D NMR (COSY, HSQC): Resolves overlapping signals and assigns protons/carbons unambiguously.
  • X-ray Crystallography: Provides definitive structural confirmation if crystals are obtainable.
  • Batch Repetition Under Controlled Conditions: Identifies variability due to moisture or oxygen sensitivity .

Q. How is regioselective functionalization of the isoxazole ring achieved?

  • Directed Ortho-Metallation: Use strong bases (e.g., LDA) with directing groups (e.g., methoxy) to introduce substituents at specific positions.
  • Cross-Dehydrogenative Coupling (CDC): Enables C–H activation at electron-rich positions using Cu or Fe catalysts .

Data Contradiction Analysis

Q. Why might melting points vary between synthetic batches of similar derivatives?

  • Polymorphism: Different crystalline forms can arise due to solvent recrystallization conditions (e.g., ethanol vs. acetone).
  • Impurities: Residual catalysts or byproducts (e.g., unreacted boronic acids) depress melting points. Purity checks via TLC or HPLC are critical .

Q. How to interpret conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Metabolic Stability: Differences in esterase-mediated hydrolysis of the methoxycarbonyl group may alter activity.
  • Epimerization: Check for racemization at chiral centers using chiral HPLC or circular dichroism (CD) spectroscopy .

Stability and Reactivity

Q. What are the primary degradation pathways under physiological conditions?

  • Ester Hydrolysis: The methoxycarbonyl group may hydrolyze to a carboxylic acid in serum (t1/2_{1/2} ~24 hours at pH 7.4).
  • Oxidative Degradation: The phenolic hydroxy group is susceptible to oxidation; antioxidants (e.g., ascorbic acid) stabilize solutions .

Q. How should the compound be stored to maximize shelf life?

Store under inert gas (N2_2 or Ar) at –20°C in amber vials to prevent light-induced degradation. Lyophilization increases stability for long-term storage .

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